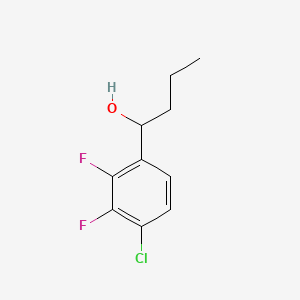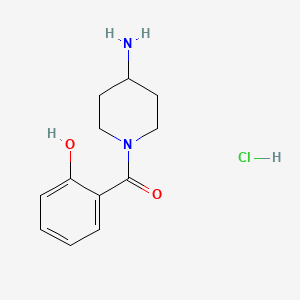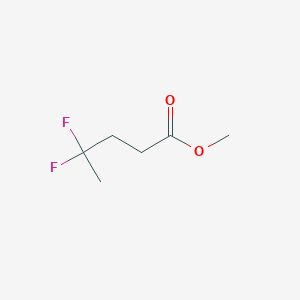![molecular formula C21H32N3O4P B14014944 4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 65561-79-7](/img/structure/B14014944.png)
4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine is a complex organic compound that features a combination of imidazole and piperidine moieties
Vorbereitungsmethoden
The synthesis of 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the imidazole and piperidine intermediates. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperidine moiety can be synthesized using methods such as allylic amination of allylic chlorides and oxidation in the presence of oxone . The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Analyse Chemischer Reaktionen
4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like oxone and iodine, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylamines, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In medicine, it is being studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, it is used in the industry as a polymerization inhibitor and stabilizer for plastics .
Wirkmechanismus
The mechanism of action of 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine involves its interaction with molecular targets and pathways in the body. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits lipid peroxidation . These actions are mediated through its interaction with specific enzymes and reactive oxygen species, leading to its antioxidant and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(2-Ethyl-4-methyl-imidazol-1-yl)-phenoxy-phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethyl-piperidine include other imidazole and piperidine derivatives. For example, 2-ethyl-4-methylimidazole and 2,2,6,6-tetramethylpiperidine share structural similarities and exhibit similar chemical properties . the unique combination of these moieties in the target compound provides distinct advantages, such as enhanced stability and specific biological activities.
Eigenschaften
CAS-Nummer |
65561-79-7 |
|---|---|
Molekularformel |
C21H32N3O4P |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
4-[(2-ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C21H32N3O4P/c1-7-19-22-16(2)15-23(19)29(26,27-17-11-9-8-10-12-17)28-18-13-20(3,4)24(25)21(5,6)14-18/h8-12,15,18,25H,7,13-14H2,1-6H3 |
InChI-Schlüssel |
VXWUJDLRHASQPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN1P(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




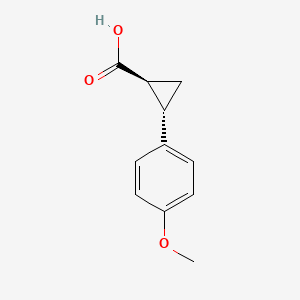
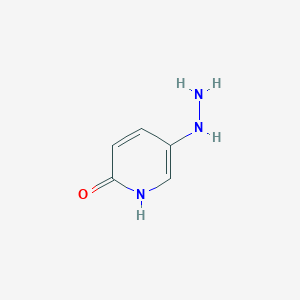
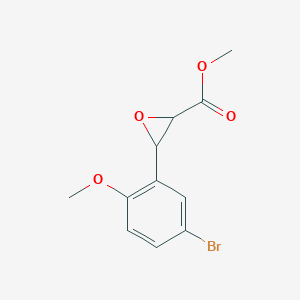
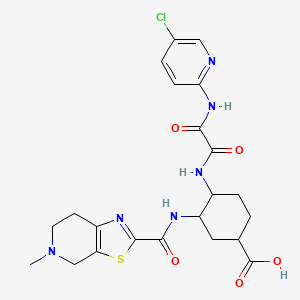
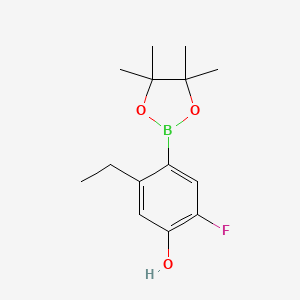
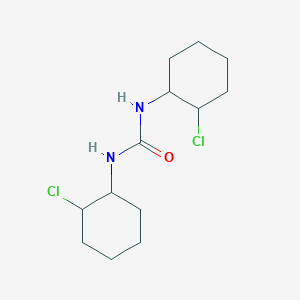
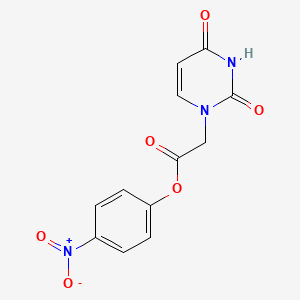
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
